SB 235375

Description

Properties

CAS No. |

224961-34-6 |

|---|---|

Molecular Formula |

C27H24N2O4 |

Molecular Weight |

440.5 g/mol |

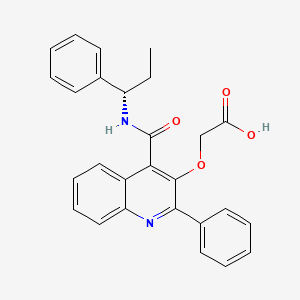

IUPAC Name |

2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid |

InChI |

InChI=1S/C27H24N2O4/c1-2-21(18-11-5-3-6-12-18)29-27(32)24-20-15-9-10-16-22(20)28-25(19-13-7-4-8-14-19)26(24)33-17-23(30)31/h3-16,21H,2,17H2,1H3,(H,29,32)(H,30,31)/t21-/m0/s1 |

InChI Key |

RJIWGNBRTQFKBW-NRFANRHFSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |

Origin of Product |

United States |

Foundational & Exploratory

SB 235375: A Technical Guide to its Mechanism of Action as a Neurokinin-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 235375 is a potent and selective, non-peptide antagonist of the human neurokinin-3 (NK-3) receptor. Its mechanism of action is centered on the competitive blockade of the NK-3 receptor, thereby inhibiting the physiological effects of its endogenous ligand, neurokinin B (NKB). This targeted action makes this compound a valuable tool for investigating the role of the NK-3 receptor in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its binding affinity, functional antagonism, and the signaling pathways it modulates. Detailed experimental protocols for key assays and a representative drug discovery workflow are also presented.

Core Mechanism of Action: Competitive Antagonism of the NK-3 Receptor

The primary mechanism of action of this compound is its high-affinity and selective binding to the neurokinin-3 (NK-3) receptor, a G-protein coupled receptor (GPCR). By occupying the receptor's binding site, this compound competitively inhibits the binding of the endogenous agonist, neurokinin B (NKB)[1]. This blockade prevents receptor activation and the subsequent initiation of downstream intracellular signaling cascades.

The interaction of NKB with the NK-3 receptor, which is coupled to the Gq/11 family of G-proteins, typically triggers the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key signaling event that mediates many of the physiological responses associated with NK-3 receptor activation[2].

This compound, by preventing the initial binding of NKB, effectively abrogates this entire signaling cascade, thus functioning as a classical competitive antagonist.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| Human NK-3 | [125I]-[MePhe7]-NKB | CHO cell membranes | 2.2 | [1] |

| Human NK-1 | - | - | >100,000 | [1] |

| Human NK-2 | - | - | 209 | [1] |

Higher Ki values indicate lower binding affinity.

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Agonist | Cell Line/Tissue | Parameter | Value | Reference |

| Ca2+ Mobilization | Neurokinin B | HEK 293 cells | Kb (nM) | 12 | [1] |

| Contraction | Senktide | Rabbit isolated iris sphincter | pA2 | 8.1 | [1] |

| Contraction | Senktide | Guinea pig ileal circular smooth muscle | pA2 | 8.3 | [1] |

Kb is the equilibrium dissociation constant for a competitive antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Agonist | Effect Measured | Route of Administration | ED50 (mg/kg) | Reference |

| Rabbit | Senktide | Inhibition of miosis | Intravenous | 0.56 | [1] |

| Guinea Pig | Citric Acid | Inhibition of cough | Intraperitoneal | 10-30 | [1] |

ED50 is the dose of a drug that produces 50% of its maximal effect.

Signaling Pathways and Experimental Workflows

NK-3 Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of the NK-3 receptor upon activation by its endogenous ligand, neurokinin B, and the point of inhibition by this compound.

Experimental Workflow for Characterizing an NK-3 Receptor Antagonist

The following diagram outlines a typical experimental workflow for the discovery and characterization of a selective NK-3 receptor antagonist like this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for NK-3 Receptor

This protocol is adapted from standard methods for determining the binding affinity of a test compound for the NK-3 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human NK-3 receptor.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor.

-

[125I]-[MePhe7]-Neurokinin B as the radioligand.

-

This compound (or other test compounds) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order: binding buffer, cell membranes, [125I]-[MePhe7]-NKB (at a concentration near its Kd), and the test compound (or vehicle for total binding, or a saturating concentration of a known non-radiolabeled NK-3 ligand for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol is a standard method for assessing the functional antagonist activity of a compound at a Gq-coupled receptor.

Objective: To determine the functional potency (Kb) of this compound in blocking NKB-induced calcium mobilization in cells expressing the human NK-3 receptor.

Materials:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Neurokinin B (NKB) as the agonist.

-

This compound (or other test compounds).

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Seed the HEK 293-hNK-3R cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them in assay buffer containing the dye for a specified time (e.g., 60 minutes at 37°C).

-

Wash the cells with assay buffer to remove extracellular dye.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of NKB (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of this compound at each concentration by comparing the peak fluorescence response to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

-

To determine the Kb, perform a Schild analysis by generating full agonist concentration-response curves in the presence of several fixed concentrations of this compound. The rightward shift of the agonist dose-response curve is used to calculate the pA2, from which the Kb can be derived.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the NK-3 receptor. Its mechanism of action, competitive inhibition of NKB binding and subsequent blockade of Gq/11-mediated intracellular calcium mobilization, is firmly established. The quantitative data from in vitro and in vivo studies underscore its utility as a research tool for elucidating the roles of the NK-3 receptor in health and disease. The provided experimental protocols and workflow offer a foundational understanding for researchers and drug development professionals working with this and similar compounds.

References

SB 235375: A Technical Guide to its NK-3 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro selectivity profile of SB 235375, a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. The data herein is compiled from preclinical pharmacological studies, offering a detailed look at its binding affinity, functional antagonism, and off-target liability.

Quantitative Selectivity Profile

The selectivity of this compound is demonstrated through its differential binding affinity and functional antagonism at the human tachykinin receptors (NK-1, NK-2, and NK-3). The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity

| Receptor | Radioligand | Cell Line | Ki (nM) | Selectivity Fold (NK-3 vs. other) |

| Human NK-3 | 125I-[MePhe7]-neurokinin B | CHO | 2.2 | - |

| Human NK-2 | - | - | 209 | 95-fold |

| Human NK-1 | - | - | > 100,000 | > 45,455-fold |

Data compiled from studies on recombinant human receptors.[1]

Table 2: Functional Antagonist Potency

| Assay Type | Agonist | Cell Line / Tissue | Parameter | Value |

| Ca2+ Mobilization | Neurokinin B (NKB) | HEK 293 (hNK-3R) | Kb (nM) | 12 |

| Contraction Assay | Senktide | Rabbit Iris Sphincter | pA2 | 8.1 |

| Contraction Assay | Senktide | Guinea Pig Ileal Smooth Muscle | pA2 | 8.3 |

Functional assays demonstrate competitive antagonism at the NK-3 receptor.[1]

Off-Target Screening

To assess its broader selectivity, this compound was screened against a panel of other molecular targets.

Table 3: Off-Target Liability

| Number of Targets Screened | Target Types | Concentration of this compound | Outcome |

| 68 | Receptors, Enzymes, Ion Channels | 1 µM | No significant effect observed |

This broad screening highlights the high specificity of this compound for the NK-3 receptor.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human NK-1, NK-2, and NK-3 receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor (CHO-hNK-3R).

-

Radioligand: 125I-[MePhe7]-neurokinin B (NKB) was used as the radioligand for the NK-3 receptor binding assay.

-

Assay Conditions: The binding assay was performed by incubating the cell membranes with the radioligand and varying concentrations of the test compound, this compound.

-

Detection: The amount of bound radioactivity was measured to determine the displacement of the radioligand by this compound.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values obtained from the concentration-response curves. A similar methodology was employed for NK-1 and NK-2 receptors.

Functional Antagonism: Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (Kb) of this compound at the human NK-3 receptor.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R) were used.

-

Agonist: Neurokinin B (NKB) was used to stimulate the NK-3 receptor.

-

Assay Principle: Activation of the Gq-coupled NK-3 receptor by NKB leads to an increase in intracellular calcium (Ca2+) concentration.

-

Procedure: The cells were pre-incubated with varying concentrations of this compound before being challenged with NKB.

-

Detection: The change in intracellular Ca2+ levels was measured using a fluorescent calcium indicator.

-

Data Analysis: The antagonist dissociation constant (Kb) was determined by analyzing the rightward shift in the NKB concentration-response curve in the presence of this compound.[1]

Visualized Pathways and Workflows

Neurokinin-3 Receptor Signaling Pathway

The NK-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by its endogenous ligand, neurokinin B (NKB), the receptor initiates a cascade leading to intracellular calcium mobilization and subsequent cellular responses.

Caption: NK-3 Receptor Signaling Pathway.

Experimental Workflow for Determining Selectivity Profile

The following diagram illustrates the logical flow of experiments conducted to characterize the selectivity profile of this compound.

Caption: Experimental Workflow for Selectivity Profiling.

References

The Pharmacological Profile of SB 235375: A Potent and Selective Neurokinin-3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB 235375, chemically identified as (-)-(S)-N-(α-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is a potent and highly selective antagonist of the human neurokinin-3 (hNK-3) receptor.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, selectivity, in vitro and in vivo functional activity, and pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the core pharmacological characteristics of this important research compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a myriad of physiological processes through their interaction with three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3, respectively.[2] The NK-3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central and peripheral nervous systems and is implicated in a range of physiological functions.[3] this compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NK-3 receptor due to its high affinity and selectivity.[1] A key characteristic of this compound is its low penetration of the central nervous system (CNS), making it particularly suitable for investigating the peripheral actions of NK-3 receptor antagonism.[1]

Chemical Properties

This compound is a non-peptide small molecule with the following chemical characteristics:

-

IUPAC Name: 2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid[4]

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been extensively characterized through radioligand binding assays and functional cell-based assays.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human NK-3 receptor and exhibits significant selectivity over other neurokinin receptors.[1]

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Receptor | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| hNK-3R | Radioligand Binding | CHO | ¹²⁵I-[MePhe⁷]-NKB | Kᵢ | 2.2 | [1] |

| hNK-3R | Ca²⁺ Mobilization | HEK 293 | NKB | Kᵦ | 12 | [1] |

| hNK-1R | Radioligand Binding | CHO | - | Kᵢ | > 100,000 | [1] |

| hNK-2R | Radioligand Binding | CHO | - | Kᵢ | 209 | [1] |

Functional Antagonism

This compound acts as a competitive antagonist at the hNK-3 receptor, effectively inhibiting agonist-induced intracellular signaling.

Table 2: In Vitro Functional Antagonism of this compound

| Tissue/Cell Preparation | Agonist | Measured Response | Parameter | Value | Reference |

| Rabbit isolated iris sphincter | Senktide | Contraction | pA₂ | 8.1 | [1] |

| Guinea pig ileal circular smooth muscle | Senktide | Contraction | pA₂ | 8.3 | [1] |

In Vivo Pharmacology

In vivo studies have confirmed the ability of this compound to antagonize NK-3 receptor-mediated responses in various animal models.

Efficacy in Animal Models

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | Agonist/Stimulus | Measured Response | Route of Administration | Parameter | Value (mg/kg) | Reference |

| Senktide-induced miosis | Rabbit | Senktide (i.v.) | Inhibition of miosis | i.v. | ED₅₀ | 0.56 | [1] |

| Citric acid-induced cough | Guinea pig | Citric acid | Inhibition of cough | i.p. | - | 10-30 | [1] |

| Senktide-induced behavioral responses | Mouse | Senktide (i.c.v.) | Behavioral responses | p.o. | - | No significant effect (3-30) | [1] |

The lack of effect against centrally administered senktide in mice further supports the low CNS penetration of this compound.[1]

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that this compound is orally bioavailable but does not readily cross the blood-brain barrier.

Table 4: Pharmacokinetic Profile of this compound in Rodents

| Species | Route of Administration | Key Finding | Reference |

| Mouse | Oral | Well absorbed systemically, does not effectively cross the blood-brain barrier. | [1] |

| Rat | Oral | Well absorbed systemically, does not effectively cross the blood-brain barrier. | [1] |

Signaling Pathway and Experimental Workflows

Neurokinin-3 Receptor Signaling Pathway

The NK-3 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like Neurokinin B (NKB), the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically involves a series of assays to determine its binding affinity and functional antagonism.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human NK-3 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor (CHO-hNK-3R).

-

Membrane Preparation:

-

CHO-hNK-3R cells are harvested and homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Radioligand: ¹²⁵I-[MePhe⁷]-neurokinin B (¹²⁵I-[MePhe⁷]-NKB).

-

Assay Procedure:

-

Membrane homogenates are incubated with a fixed concentration of ¹²⁵I-[MePhe⁷]-NKB and varying concentrations of this compound.

-

Incubation is carried out at room temperature for a specified time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-3R ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

-

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

-

Objective: To determine the functional antagonist potency (Kᵦ) of this compound at the human NK-3 receptor.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R).

-

Assay Procedure:

-

HEK 293-hNK-3R cells are plated in multi-well plates and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

The NK-3R agonist, Neurokinin B (NKB), is added to the wells to stimulate an increase in intracellular calcium.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured in real-time using a fluorescence plate reader.

-

-

Data Analysis:

-

The concentration-response curves for NKB in the presence of different concentrations of this compound are generated.

-

The Schild regression analysis is used to determine the pA₂ value, from which the Kᵦ value is calculated.

-

Citric Acid-Induced Cough in Guinea Pigs

-

Objective: To evaluate the in vivo efficacy of this compound in a model of airway irritation.

-

Animal Model: Male Dunkin-Hartley guinea pigs.

-

Procedure:

-

Animals are pre-treated with this compound or vehicle via intraperitoneal (i.p.) injection.

-

After a specified pre-treatment time, the animals are placed in a whole-body plethysmography chamber.

-

A nebulized solution of citric acid is delivered into the chamber to induce coughing.

-

The number of coughs is recorded for a defined period using a microphone and specialized software.

-

-

Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.

Senktide-Induced Miosis in Rabbits

-

Objective: To assess the in vivo antagonist activity of this compound at peripheral NK-3 receptors.

-

Animal Model: Conscious rabbits.

-

Procedure:

-

Baseline pupil diameter is measured.

-

This compound or vehicle is administered intravenously (i.v.).

-

The selective NK-3R agonist, senktide, is administered intravenously to induce miosis (pupil constriction).

-

Pupil diameter is measured at various time points after senktide administration.

-

-

Data Analysis: The dose of this compound required to inhibit the senktide-induced miosis by 50% (ED₅₀) is calculated.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human neurokinin-3 receptor. Its pharmacological profile, highlighted by high in vitro affinity and functional antagonism, coupled with in vivo efficacy in peripheral models and low CNS penetration, establishes it as an invaluable tool for investigating the physiological and pathological roles of peripheral NK-3 receptors. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret studies utilizing this important pharmacological agent.

References

- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurokinin B - Wikipedia [en.wikipedia.org]

- 4. This compound | C27H24N2O4 | CID 9846078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

SB 235375: A Technical Guide to its In Vitro Binding Affinity for the Neurokinin-3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of SB 235375, a potent and selective antagonist for the human neurokinin-3 receptor (hNK-3R). The document details the quantitative binding data, the experimental protocol for its determination, and the associated signaling pathway of the NK-3 receptor.

Core Data Presentation: In Vitro Binding Affinity of this compound

The binding affinity of this compound for the human neurokinin-3 receptor (hNK-3R) and its selectivity over other neurokinin receptor subtypes have been determined through competitive radioligand binding assays. The inhibitor constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Ki (nM) | Radioligand | Cell Line |

| This compound | Human NK-3 | 2.2 | (125)I-[MePhe(7)]-neurokinin B | CHO cells expressing hNK-3R |

| This compound | Human NK-1 | >100,000 | ||

| This compound | Human NK-2 | 209 |

Table 1: In vitro binding affinity and selectivity of this compound for human neurokinin receptors.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the Ki value for this compound was achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand from its receptor.

Preparation of Cell Membranes

Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human neurokinin-3 receptor (hNK-3R). The general procedure is as follows:

-

Cell Culture: CHO cells expressing hNK-3R are cultured to confluency.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in a suitable buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Storage: Membranes are stored at -80°C until use.

Competitive Binding Assay

The assay is typically performed in a 96-well plate format.

-

Assay Buffer: A suitable assay buffer is used (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Reaction Mixture: Each well contains:

-

A fixed concentration of the radioligand, (125)I-[MePhe(7)]-neurokinin B (typically at or below its Kd value).

-

Increasing concentrations of the competing unlabeled ligand, this compound.

-

A fixed amount of the cell membrane preparation (e.g., 3-20 µg of protein).

-

-

Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

Data Analysis

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow for Ki Determination

Caption: Workflow for determining the Ki value of this compound.

Neurokinin-3 Receptor Signaling Pathway

The neurokinin-3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2][3]

Caption: Simplified signaling pathway of the Neurokinin-3 receptor.

References

- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 3. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

SB 235375: A Technical Guide to its Functional Antagonism and Kb Value

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of SB 235375, a potent and selective antagonist of the human neurokinin-3 (hNK-3) receptor. The document focuses on its functional antagonist activity, characterized by its Kb value, and details the experimental methodologies used for its determination.

Quantitative Pharmacological Data

The functional antagonist activity and binding affinity of this compound have been quantified through various in vitro assays. The data presented below is crucial for understanding its potency and selectivity.

| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |

| Kb | 12 nM | HEK 293 cells expressing hNK-3R | NKB-induced Ca²⁺ mobilization | [1] |

| Ki | 2.2 nM | CHO cells expressing hNK-3R | ¹²⁵I-[MePhe⁷]-NKB binding | [1] |

| pA₂ | 8.1 | Rabbit isolated iris sphincter | Senktide-induced contractions | [1] |

| pA₂ | 8.3 | Guinea pig ileal circular smooth muscle | Senktide-induced contractions | [1] |

| Ki (hNK-1) | > 100,000 nM | - | Binding Assay | [1] |

| Ki (hNK-2) | 209 nM | - | Binding Assay | [1] |

NK-3 Receptor Signaling and Antagonism by this compound

The neurokinin-3 receptor (NK-3R) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand neurokinin B (NKB), initiates a signaling cascade leading to an increase in intracellular calcium concentration. This compound acts as a competitive antagonist at this receptor, blocking the binding of NKB and thereby inhibiting the downstream signaling events.

Experimental Protocols

The determination of the functional antagonist activity (Kb value) and binding affinity (Ki value) of this compound involves specific and reproducible experimental protocols.

Radioligand Binding Assay for Ki Determination

This assay determines the affinity of this compound for the hNK-3 receptor by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human NK-3 receptor (CHO-hNK-3R) are prepared through homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated in a binding buffer containing a fixed concentration of the radioligand ¹²⁵I-[MePhe⁷]-neurokinin B (NKB) and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization) for Kb Determination

This assay measures the ability of this compound to inhibit the functional response (calcium mobilization) induced by an NK-3 receptor agonist.

Detailed Methodology:

-

Cell Culture and Dye Loading: Human embryonic kidney (HEK) 293 cells stably expressing the hNK-3R are cultured and then loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.

-

Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Agonist Stimulation: The cells are then challenged with the NK-3 receptor agonist, neurokinin B (NKB), to induce a calcium response.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye using a fluorometric imaging plate reader.

-

Data Analysis: Concentration-response curves for NKB are generated in the absence and presence of different concentrations of this compound. The rightward shift in the NKB concentration-response curve caused by this compound is used to calculate the equilibrium dissociation constant (Kb) for the antagonist using the Schild equation. A competitive antagonist, such as this compound, will produce a parallel shift in the agonist dose-response curve without affecting the maximum response.[1] The Kb value of 12 nM indicates that this compound is a potent antagonist of the hNK-3 receptor in a functional cellular assay.[1]

References

SB 235375: A Technical Guide to Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 235375 is a potent, selective, and orally bioavailable non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1] Its favorable preclinical profile, characterized by high affinity for the NK-3 receptor and limited penetration of the central nervous system, has established it as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NK-3 receptors in peripheral systems.[1] This technical guide provides a comprehensive overview of the preclinical research applications of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the endogenous tachykinin ligand, neurokinin B (NKB), to the NK-3 receptor. The NK-3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKB, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses. By blocking the initial binding of NKB, this compound effectively antagonizes this signaling pathway.

Quantitative Pharmacological Data

The preclinical activity of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency, selectivity, and efficacy.

In Vitro Activity of this compound

| Assay Type | Preparation | Agonist | Parameter | Value (nM) | Reference |

| Radioligand Binding | CHO cells expressing hNK-3R | [¹²⁵I][MePhe⁷]NKB | Ki | 2.2 | [1] |

| Calcium Mobilization | HEK 293 cells expressing hNK-3R | Neurokinin B | Kb | 12 | [1] |

| Isolated Tissue Contraction | Rabbit isolated iris sphincter | Senktide | pA2 | 8.1 | [1] |

| Isolated Tissue Contraction | Guinea pig ileal circular smooth muscle | Senktide | pA2 | 8.3 | [1] |

Receptor Selectivity of this compound

| Receptor | Ki (nM) | Selectivity Fold (vs. hNK-3R) | Reference |

| Human NK-3 | 2.2 | - | [1] |

| Human NK-1 | >100,000 | >45,455 | [1] |

| Human NK-2 | 209 | 95 | [1] |

In Vivo Efficacy of this compound

| Animal Model | Agonist | Route of Administration | Parameter | Value | Reference |

| Rabbit | Intravenous Senktide (miosis induction) | Intravenous | ED₅₀ | 0.56 mg/kg | [1] |

| Guinea Pig | Citric Acid (cough and airway hyper-reactivity) | Intraperitoneal | Effective Dose | 10-30 mg/kg | [1] |

| Mouse | Intracerebroventricular Senktide (behavioral responses) | Oral | Effect | No significant effect | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's preclinical applications. The following diagrams, rendered in DOT language, illustrate the core signaling pathway and key experimental workflows.

Neurokinin-3 (NK-3) Receptor Signaling Pathway

Caption: NK-3 receptor signaling cascade initiated by NKB and inhibited by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Experimental Workflow: In Vivo Citric Acid-Induced Cough Model

Caption: Workflow for evaluating the antitussive effect of this compound in vivo.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to generate the pharmacological data is essential for replicating and building upon existing research.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK-3 receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor.

-

Radioligand: [¹²⁵I][MePhe⁷]neurokinin B ([¹²⁵I][MePhe⁷]NKB).

-

This compound stock solution and serial dilutions.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA).

-

Non-specific binding control (e.g., a high concentration of a known NK-3 receptor ligand like NKB).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

In a multi-well plate, combine the CHO cell membranes, a fixed concentration of [¹²⁵I][MePhe⁷]NKB, and varying concentrations of this compound in the binding buffer.

-

For total binding wells, omit this compound. For non-specific binding wells, include a saturating concentration of unlabeled NKB.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (Kb) of this compound at the human NK-3 receptor.

Materials:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Neurokinin B (NKB) as the agonist.

-

This compound stock solution and serial dilutions.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the HEK 293-hNK-3R cells in a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Measure the baseline fluorescence of each well using the fluorescence plate reader.

-

Inject a fixed concentration of the agonist (NKB) into the wells while continuously monitoring the fluorescence.

-

The increase in fluorescence intensity corresponds to the NKB-induced intracellular calcium release.

-

Generate concentration-response curves for NKB in the absence and presence of different concentrations of this compound.

-

Calculate the Schild plot to determine the pA₂ value, or use a global fit of the data to an appropriate pharmacological model to determine the Kb value of this compound.

Isolated Tissue Contraction Assay

Objective: To assess the antagonist effect of this compound on NK-3 receptor-mediated smooth muscle contraction.

Materials:

-

Tissue preparations: Rabbit iris sphincter or guinea pig ileal circular smooth muscle.

-

Organ baths with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Isometric force transducers and data acquisition system.

-

Senktide (a selective NK-3 receptor agonist).

-

This compound stock solution and serial dilutions.

Procedure:

-

Dissect the desired tissue and mount it in the organ baths under a slight resting tension.

-

Allow the tissue to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.

-

Obtain a cumulative concentration-response curve to the agonist (senktide) to establish a baseline response.

-

Wash the tissue to allow it to return to baseline tension.

-

Incubate the tissue with a specific concentration of this compound for a set period (e.g., 30-60 minutes).

-

In the continued presence of this compound, obtain a second cumulative concentration-response curve to senktide.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

The antagonistic effect of this compound will be observed as a rightward shift in the senktide concentration-response curve.

-

Calculate the dose ratio for each concentration of this compound and construct a Schild plot to determine the pA₂ value, which is a measure of antagonist potency.

In Vivo Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To evaluate the antitussive (anti-cough) potential of this compound in a preclinical model.

Materials:

-

Male Hartley guinea pigs.

-

Whole-body plethysmograph to monitor respiratory parameters and detect coughs.

-

Nebulizer to generate a citric acid aerosol.

-

Citric acid solution (e.g., 0.4 M).

-

This compound for intraperitoneal (i.p.) administration.

-

Vehicle control.

Procedure:

-

Acclimatize the guinea pigs to the plethysmograph chambers.

-

Administer this compound or vehicle via intraperitoneal injection at a predetermined time before the citric acid challenge (e.g., 30-60 minutes).

-

Place the animal in the plethysmograph and record baseline respiratory activity.

-

Expose the guinea pig to an aerosol of citric acid for a fixed duration (e.g., 10 minutes) to induce coughing.

-

Record the number of coughs during and immediately after the exposure period.

-

Compare the number of coughs in the this compound-treated group to the vehicle-treated group.

-

A significant reduction in the number of coughs in the treated group indicates an antitussive effect. Data can be expressed as a percentage inhibition of the cough response.

Conclusion

This compound has proven to be an invaluable tool in the preclinical investigation of NK-3 receptor pharmacology. Its high potency and selectivity, coupled with its limited CNS penetration, allow for the specific interrogation of peripheral NK-3 receptor function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust preclinical studies aimed at further elucidating the therapeutic potential of targeting the NK-3 receptor.

References

Investigating NK-3 Receptor Function with SB 235375: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neurokinin-3 (NK-3) receptor antagonist, SB 235375, and its application in elucidating NK-3 receptor function. This document details the pharmacological properties of this compound, experimental protocols for its use in vitro and in vivo, and a summary of key quantitative data. Visualizations of the NK-3 receptor signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its mechanism and application.

Introduction to the NK-3 Receptor and this compound

The neurokinin-3 receptor (NK-3R) is a G-protein coupled receptor (GPCR) that belongs to the tachykinin receptor family.[1] Its endogenous ligand is neurokinin B (NKB), and the activation of NK-3R is implicated in a variety of physiological processes, including reproductive function, regulation of mood, and pain transmission.[1] Consequently, the NK-3R has emerged as a promising therapeutic target for a range of conditions, including neuropsychiatric and reproductive disorders.[1]

This compound, with the chemical name (-)-(S)-N-(alpha-Ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is a potent and selective non-peptide antagonist of the human NK-3 receptor.[2] Its high affinity and selectivity, coupled with low central nervous system (CNS) penetration, make it an invaluable tool for investigating the peripheral roles of the NK-3 receptor.[1][2]

Pharmacological Profile of this compound

This compound exhibits high affinity for the human NK-3 receptor and demonstrates significant selectivity over other tachykinin receptors, namely the NK-1 and NK-2 receptors. Its antagonist activity has been characterized in a variety of in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Tissue | Agonist | Parameter | Value | Reference |

| Radioligand Binding | CHO cells expressing hNK-3R | [¹²⁵I][MePhe⁷]-NKB | Kᵢ | 2.2 nM | [1] |

| Calcium Mobilization | HEK 293 cells expressing hNK-3R | Neurokinin B | Kₑ | 12 nM | [1] |

| Contraction Assay | Rabbit isolated iris sphincter | Senktide | pA₂ | 8.1 | [1] |

| Contraction Assay | Guinea pig ileal circular smooth muscle | Senktide | pA₂ | 8.3 | [1] |

Table 2: Receptor Selectivity of this compound

| Receptor | Binding Affinity (Kᵢ) | Reference |

| Human NK-3 | 2.2 nM | [1] |

| Human NK-1 | > 100,000 nM | [1] |

| Human NK-2 | 209 nM | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Agonist | Effect Measured | Route of Administration | ED₅₀ / Effective Dose | Reference |

| Rabbit | Senktide (i.v.) | Inhibition of miosis | Intravenous | 0.56 mg/kg | [1] |

| Guinea Pig | Citric Acid | Inhibition of cough | Intraperitoneal | 10-30 mg/kg | [1] |

| Rat | Colorectal Distension | Reduction in abdominal contractions | Oral | 50 mg/kg | [3] |

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Species | Finding | Reference |

| CNS Penetration | Mouse, Rat | Does not effectively cross the blood-brain barrier | [1] |

| Oral Absorption | Mouse, Rat | Well absorbed systemically | [1] |

NK-3 Receptor Signaling Pathway

The NK-3 receptor is coupled to the Gq/11 family of G-proteins.[2] Upon binding of an agonist like NKB, the receptor undergoes a conformational change, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the NK-3 receptor using this compound.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NK-3 receptor.

Materials:

-

Membrane preparations from cells expressing the human NK-3 receptor (e.g., CHO-hNK-3R).

-

Radioligand: [¹²⁵I][MePhe⁷]-Neurokinin B.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Non-specific binding control (e.g., a high concentration of a non-labeled NK-3R ligand).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of [¹²⁵I][MePhe⁷]-NKB. For non-specific binding, add a saturating concentration of a non-labeled NK-3R ligand.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing the human NK-3 receptor (e.g., HEK 293-hNK-3R).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NK-3 receptor agonist (e.g., Neurokinin B or senktide).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the HEK 293-hNK-3R cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle) to the wells and incubate for a short period.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Injection: Inject a fixed concentration of the NK-3R agonist into the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the dose-response curve for the agonist in the presence and absence of different concentrations of this compound. Calculate the Kₑ value for this compound from the rightward shift of the agonist dose-response curve using the Schild equation.

In Vivo Citric Acid-Induced Cough Model in Guinea Pigs

This model assesses the potential of this compound to inhibit cough, a peripherally mediated reflex.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

This compound.

-

Vehicle control.

-

Citric acid solution (e.g., 0.4 M).

-

Whole-body plethysmograph.

-

Nebulizer.

Procedure:

-

Acclimatization: Acclimatize the guinea pigs to the plethysmograph chambers.

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal) at a specified time before the citric acid challenge.

-

Cough Induction: Place the animals in the plethysmograph chambers and expose them to an aerosol of citric acid for a set duration (e.g., 10 minutes).

-

Cough Measurement: Record the number of coughs during the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.

-

Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Logical Relationship of this compound as an Antagonist

This compound acts as a competitive antagonist at the NK-3 receptor. This means it binds to the same site as the endogenous agonist, NKB, but does not activate the receptor. By occupying the binding site, it prevents NKB from binding and initiating the downstream signaling cascade.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of NK-3 receptor function. Its potency, selectivity, and limited CNS penetration allow for the specific interrogation of peripheral NK-3 receptor-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further unravel the complex roles of the NK-3 receptor in health and disease.

References

- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal anti-nociceptive behaviour of NK3 receptor antagonism in conscious rats: evidence to support a peripheral mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 235375: A Technical Guide for Tachykinin System Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SB 235375, a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Its utility as a research tool for elucidating the physiological and pathophysiological roles of the tachykinin system, particularly in the peripheral nervous system, is well-established. This document details the pharmacological properties of this compound, including its binding affinity and selectivity, and provides comprehensive experimental protocols for its application in key in vitro and in vivo assays. Furthermore, this guide presents the underlying signaling pathways and workflows in a clear, visual format to facilitate experimental design and data interpretation.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide range of biological processes through activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is implicated in numerous physiological functions, including regulation of the reproductive axis, pain perception, and respiratory control. The development of selective antagonists has been crucial in dissecting the specific roles of the NK3 receptor.

This compound, with its high affinity and selectivity for the human NK3 receptor and low penetration of the central nervous system, has emerged as an invaluable tool for investigating the peripheral actions of the tachykinin system.[1] This guide serves as a comprehensive resource for researchers utilizing this compound in their studies.

Pharmacological Profile of this compound

This compound is a competitive antagonist at the NK3 receptor.[1] Its pharmacological characteristics have been extensively evaluated in a variety of assays, demonstrating its potency and selectivity.

Binding Affinity and Selectivity

The binding affinity of this compound for the human NK3 receptor (hNK3R) is in the low nanomolar range. Importantly, it exhibits high selectivity for the hNK3R over other tachykinin receptors, namely the hNK1R and hNK2R.

| Receptor | Ligand | Parameter | Value (nM) | Cell Line | Reference |

| hNK3 | [¹²⁵I]-[MePhe⁷]-NKB | Kᵢ | 2.2 | CHO | [1] |

| hNK2 | - | Kᵢ | 209 | - | [1] |

| hNK1 | - | Kᵢ | >100,000 | - | [1] |

Functional Antagonism

This compound effectively antagonizes NK3 receptor-mediated functional responses. Its potency as a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

| Assay | Agonist | Parameter | Value | Tissue/Cell Line | Reference |

| Ca²⁺ Mobilization | NKB | Kₑ | 12 nM | HEK 293 | [1] |

| Contraction | Senktide | pA₂ | 8.1 | Rabbit Iris Sphincter | [1] |

| Contraction | Senktide | pA₂ | 8.3 | Guinea Pig Ileum | [1] |

Tachykinin NK3 Receptor Signaling Pathway

The NK3 receptor is a Gq-protein coupled receptor.[2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Caption: Tachykinin NK3 Receptor Signaling Pathway.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments utilizing this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NK3 receptor.

Caption: Radioligand Binding Assay Workflow.

Protocol Details:

-

Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Radioligand: [¹²⁵I]-[MePhe⁷]-Neurokinin B (NKB) is used as the radiolabeled ligand.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.

-

Procedure:

-

In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-[MePhe⁷]-NKB, and varying concentrations of this compound.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK3 receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.

References

- 1. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Peripheral Nervous System Effects of SB 235375

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 235375 is a potent and selective, non-peptide antagonist of the human neurokinin-3 (NK-3) receptor. A key characteristic of this compound is its low propensity to cross the blood-brain barrier, which makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of NK-3 receptors specifically within the peripheral nervous system (PNS). This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and demonstrated effects in preclinical models relevant to the PNS. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts in this area.

Introduction to Tachykinins and the NK-3 Receptor in the Peripheral Nervous System

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a variety of biological processes. They exert their effects through three distinct G-protein coupled receptors (GPCRs): the NK-1, NK-2, and NK-3 receptors. While all three receptors are found in the nervous system, the NK-3 receptor and its preferred endogenous ligand, NKB, are of particular interest for their roles in modulating sensory nerve activity, smooth muscle contractility, and inflammatory responses, especially in the periphery. The peripheral nervous system, a complex network of nerves extending from the central nervous system (CNS), is integral to sensory perception, motor control, and autonomic function. The localization of NK-3 receptors on peripheral nerve endings and other cell types within peripheral tissues suggests their involvement in conditions such as visceral pain, airway hyperreactivity, and inflammatory disorders.

This compound, by selectively blocking peripheral NK-3 receptors, allows for the targeted investigation of these pathways without the confounding effects of central NK-3 receptor antagonism.

Pharmacological Profile of this compound

This compound, chemically identified as (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, has been extensively characterized in a range of in vitro and in vivo assays. Its pharmacological profile is notable for its high affinity and selectivity for the human NK-3 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

| Assay Type | Receptor/Cell Line | Ligand/Agonist | Parameter | Value | Reference |

| Radioligand Binding | Human NK-3 (CHO cells) | ¹²⁵I-[MePhe⁷]-NKB | Kᵢ | 2.2 nM | [1] |

| Radioligand Binding | Human NK-1 | Kᵢ | > 100,000 nM | [1] | |

| Radioligand Binding | Human NK-2 | Kᵢ | 209 nM | [1] | |

| Calcium Mobilization | Human NK-3 (HEK 293 cells) | Neurokinin B | Kₑ | 12 nM | [1] |

| Smooth Muscle Contraction | Rabbit Iris Sphincter | Senktide | pA₂ | 8.1 | [1] |

| Smooth Muscle Contraction | Guinea Pig Ileal Circular Muscle | Senktide | pA₂ | 8.3 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect Measured | Administration | ED₅₀ / Effective Dose | Reference |

| Rabbit | Inhibition of Senktide-induced Miosis | Intravenous | 0.56 mg/kg | [1] |

| Guinea Pig | Inhibition of Citric Acid-induced Cough | Intraperitoneal | 10-30 mg/kg | [1] |

| Guinea Pig | Inhibition of Airways Hyper-reactivity | Intraperitoneal | 10-30 mg/kg | [1] |

| Rat | Reduction of Colorectal Distension-induced Nociception | Oral | 50 mg/kg | [2] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Administration | Key Finding | Reference |

| Mouse, Rat | Oral | Well absorbed systemically | [1] |

| Mouse, Rat | Oral/Intravenous | Does not effectively cross the blood-brain barrier | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the NK-3 receptor. The NK-3 receptor is a Gq/11-coupled GPCR. Upon binding of its endogenous ligand, NKB, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation and smooth muscle contraction. This compound, by binding to the NK-3 receptor, prevents the binding of NKB and thereby inhibits this downstream signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the peripheral nervous system effects of this compound. These represent standardized protocols and may require optimization for specific laboratory conditions.

In Vitro Assays

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NK-3 receptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor (CHO-hNK-3R) in appropriate media.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay Protocol:

-

In a 96-well plate, add cell membranes, the radioligand (e.g., ¹²⁵I-[MePhe⁷]-NKB), and varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of an unlabeled NK-3 receptor ligand (e.g., NKB) to a set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.

-

References

- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intestinal anti-nociceptive behaviour of NK3 receptor antagonism in conscious rats: evidence to support a peripheral mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 235375: A Selective Neurokinin-3 Receptor Antagonist for Cough and Airway Hyper-reactivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic cough and airway hyper-reactivity represent significant unmet medical needs, driving the exploration of novel therapeutic targets. One such target is the neurokinin-3 (NK-3) receptor, a key component of the tachykinin system implicated in sensory nerve activation and neurogenic inflammation. This technical guide provides a comprehensive overview of SB 235375, a potent and selective nonpeptide antagonist of the human NK-3 receptor. We delve into its pharmacological profile, its demonstrated efficacy in preclinical models of cough and airway hyper-reactivity, and the underlying mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of NK-3 receptor antagonism in respiratory diseases.

Introduction to Tachykinins and the NK-3 Receptor

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in regulating a variety of physiological processes, including inflammation, smooth muscle contraction, and pain transmission. These peptides exert their effects through three distinct G-protein coupled receptors: the NK-1, NK-2, and NK-3 receptors. While NK-1 and NK-2 receptors have been extensively studied in the context of airway inflammation and bronchoconstriction, the role of the NK-3 receptor in respiratory pathophysiology is an emerging area of interest.

The NK-3 receptor is preferentially activated by its endogenous ligand, NKB. In the airways, NK-3 receptors are thought to be primarily located on sensory nerves, where their activation can lead to the release of pro-inflammatory neuropeptides, contributing to a phenomenon known as neurogenic inflammation. This process is characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells, all of which can contribute to the symptoms of cough and airway hyper-reactivity.

This compound: A Potent and Selective NK-3 Receptor Antagonist

This compound, chemically known as (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is a nonpeptide small molecule that acts as a potent and selective antagonist of the human NK-3 receptor. Its high affinity and selectivity for the NK-3 receptor, coupled with its low penetration of the central nervous system (CNS), make it an invaluable tool for elucidating the peripheral roles of this receptor and a promising candidate for therapeutic development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the NK-3 receptor, thereby preventing the binding of the endogenous agonist NKB and subsequent receptor activation. The NK-3 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including neuronal depolarization and the release of neurotransmitters. This compound blocks this entire downstream signaling pathway by inhibiting the initial step of agonist binding.

Role of this compound in Cough

Preclinical studies have demonstrated the significant antitussive potential of this compound. In a well-established guinea pig model, citric acid-induced cough was significantly inhibited by intraperitoneal administration of this compound. This effect is believed to be mediated by the blockade of NK-3 receptors on peripheral sensory nerves in the airways, which are activated by tussive stimuli.

The cough reflex is initiated by the activation of sensory C-fibers and Aδ-fibers in the larynx, trachea, and bronchi. Various stimuli, including citric acid and capsaicin, can activate these nerve endings, leading to the release of tachykinins. The subsequent activation of neurokinin receptors, including the NK-3 receptor, on these sensory nerves is thought to sensitize them, lowering the threshold for cough induction and contributing to the characteristic hypersensitivity seen in chronic cough conditions. By blocking the NK-3 receptor, this compound attenuates this sensitization process, leading to a reduction in cough frequency.

Role of this compound in Airway Hyper-reactivity

Airway hyper-reactivity, a hallmark of asthma, is characterized by an exaggerated bronchoconstrictor response to various stimuli. Neurogenic inflammation mediated by tachykinins is considered a significant contributor to this phenomenon. Preclinical evidence strongly supports a role for this compound in mitigating airway hyper-reactivity. In guinea pigs, this compound was shown to inhibit citric acid-induced airway hyper-reactivity.

The proposed mechanism involves the inhibition of NK-3 receptor-mediated effects on airway smooth muscle and inflammation. Activation of NK-3 receptors on sensory nerves can lead to the release of NKA and SP, which can directly cause bronchoconstriction through NK-2 and NK-1 receptors, respectively. Furthermore, the release of these tachykinins promotes neurogenic inflammation, leading to plasma extravasation, edema, and inflammatory cell influx, all of which contribute to airway narrowing and hyper-reactivity. By blocking the initial NK-3 receptor-mediated step in this cascade, this compound can effectively reduce these downstream effects.

Experimental Protocols

In Vitro: Intracellular Calcium (Ca2+) Mobilization Assay

This assay is crucial for determining the functional antagonist activity of this compound at the human NK-3 receptor.

Cell Culture and Plating:

-